molecular formula C6H5FN2O3 B13105716 2-Amino-4-fluoro-5-nitrophenol

2-Amino-4-fluoro-5-nitrophenol

Cat. No.: B13105716
M. Wt: 172.11 g/mol
InChI Key: AXNCEQOIVGIRQG-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-nitrophenol is an aromatic compound with the molecular formula C6H5FN2O3 It is characterized by the presence of amino, fluoro, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-nitrophenol typically involves multiple steps. One common method starts with the nitration of aniline to form 2,4-dinitroaniline, followed by selective reduction to yield 2-amino-4-nitroaniline.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-fluoro-5-nitrophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

    2-Amino-4-nitrophenol: Lacks the fluoro group, which may affect its reactivity and biological activity.

    2-Amino-5-nitrophenol: Similar structure but different positioning of the nitro group, leading to different chemical properties.

    4-Amino-2-nitrophenol: Another isomer with distinct chemical and biological properties.

Uniqueness: 2-Amino-4-fluoro-5-nitrophenol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

2-amino-4-fluoro-5-nitrophenol

InChI

InChI=1S/C6H5FN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2

InChI Key

AXNCEQOIVGIRQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])O)N

Origin of Product

United States

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